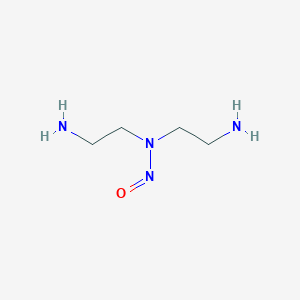
bis(2-aminoethyl)-N-nitrosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-aminoethyl)-N-nitrosamine is a useful research compound. Its molecular formula is C4H12N4O and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Anticancer Potential
Recent studies have evaluated the cytotoxic effects of bis(2-aminoethyl)-N-nitrosamine derivatives against various cancer cell lines. For instance, research has demonstrated that derivatives exhibit moderate antiproliferative activity against human cancer cell lines such as colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) using the MTT assay .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative 1 | 13.95 ± 2.5 | A549 |
| Derivative 4 | 15.74 ± 1.7 | CaCo-2 |
| Derivative 6 | Moderate | HTB-140 |
The most promising derivative, identified as compound 6, showed significant growth inhibition across all tested lines, suggesting its potential as an anticancer agent. Additionally, these compounds were found to induce apoptosis in treated cells, with flow cytometry revealing increased early and late apoptotic cells compared to controls .
Toxicological Insights
The toxicological profile of this compound highlights its potential risks as a carcinogen. The compound's ability to form DNA adducts leads to mutations that can initiate carcinogenesis. Studies have demonstrated that N-nitrosamines can cause tumors in various animal models through multiple exposure routes, including oral and inhalation pathways .
Regulatory Considerations
Given the carcinogenic potential of this compound, regulatory scrutiny has increased in recent years. The "nitrosamine saga" initiated discussions on the safety limits for exposure to N-nitrosamines in pharmaceuticals and food products . Regulatory bodies are working to establish structure-activity relationships (SARs) that can predict the carcinogenic potency of nitrosamines based on their chemical structure .
Case Study 1: Cancer Research
A comprehensive study investigated the effects of this compound on various cancer cell lines. The findings indicated that specific derivatives could inhibit tumor growth effectively while also demonstrating lower toxicity towards normal cells . This study underscores the compound's potential dual role as both a therapeutic agent and a subject for further investigation into its safety profile.
Case Study 2: Toxicological Assessments
In another case study focusing on animal models, this compound was administered via different routes to assess its carcinogenic effects. Results showed a high incidence of liver tumors across multiple species, reinforcing the need for careful handling and regulation of this compound .
Eigenschaften
Molekularformel |
C4H12N4O |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
N,N-bis(2-aminoethyl)nitrous amide |
InChI |
InChI=1S/C4H12N4O/c5-1-3-8(7-9)4-2-6/h1-6H2 |
InChI-Schlüssel |
IOEJYHQLEUAOLV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCN)N=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















